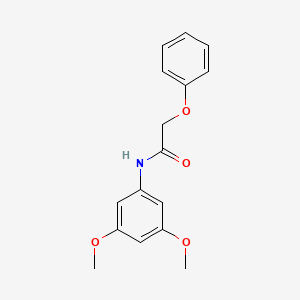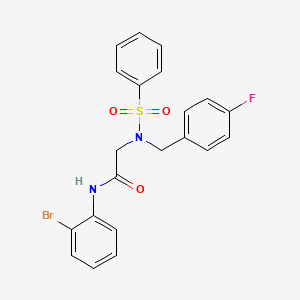![molecular formula C19H23N3O2 B5761599 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5761599.png)
2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide, also known as MPB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPB belongs to the class of benzamide derivatives and has been shown to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of various enzymes, including tyrosine kinase and phosphodiesterase. 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been shown to exhibit antibacterial effects against various bacterial strains.
実験室実験の利点と制限
One of the main advantages of using 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide in lab experiments is its wide range of biological activities. 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been shown to exhibit antitumor, anti-inflammatory, and antibacterial effects, making it a versatile compound for various research applications. However, one of the limitations of using 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide is its potential toxicity. Studies have shown that 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide research. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Another direction is to explore its potential as a drug delivery system, as 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been shown to exhibit good solubility and bioavailability. Additionally, future studies could focus on developing more potent and selective 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide derivatives with fewer side effects.
合成法
The synthesis of 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide involves the reaction of 2-aminobenzamide with 4-methylpiperazine and 2-bromoacetophenone. The reaction is carried out in the presence of a catalyst and under controlled conditions. The final product is obtained after purification and characterization using various spectroscopic techniques.
科学的研究の応用
2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antibacterial effects. 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has also been shown to inhibit the activity of various enzymes, including tyrosine kinase and phosphodiesterase.
特性
IUPAC Name |
2-methoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-21-11-13-22(14-12-21)17-9-5-4-8-16(17)20-19(23)15-7-3-6-10-18(15)24-2/h3-10H,11-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSNVVGXQMWNKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5761526.png)
![6-allyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5761538.png)

![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5761558.png)

![methyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B5761563.png)
![methyl 4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5761571.png)
![4-[2-(3-ethoxyphenoxy)ethyl]morpholine](/img/structure/B5761584.png)
![5-bromo-N-[2-(dimethylamino)ethyl]-2-furamide](/img/structure/B5761591.png)

![N-[4-(cyanomethyl)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5761616.png)

![5-[(2-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5761627.png)